![molecular formula C8H7ClN4O B12446233 (6-Chlorobenzo[d]oxazol-2-yl)guanidine CAS No. 98554-01-9](/img/structure/B12446233.png)
(6-Chlorobenzo[d]oxazol-2-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is a chemical compound with the molecular formula C8H6ClN3O It is known for its unique structure, which includes a chlorinated benzoxazole ring fused with a guanidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorobenzo[d]oxazol-2-yl)guanidine typically involves the reaction of 6-chlorobenzo[d]oxazole with guanidine under specific conditions. The process may include:
Starting Materials: 6-chlorobenzo[d]oxazole and guanidine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Catalysts: In some cases, catalysts like acids or bases may be used to enhance the reaction rate.
Industrial Production Methods
化学反应分析
Types of Reactions
(6-Chlorobenzo[d]oxazol-2-yl)guanidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
科学研究应用
(6-Chlorobenzo[d]oxazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (6-Chlorobenzo[d]oxazol-2-yl)guanidine involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(6-Bromobenzo[d]oxazol-2-yl)guanidine: Similar structure with a bromine atom instead of chlorine.
(6-Fluorobenzo[d]oxazol-2-yl)guanidine: Similar structure with a fluorine atom instead of chlorine.
(6-Methylbenzo[d]oxazol-2-yl)guanidine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(6-Chlorobenzo[d]oxazol-2-yl)guanidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The specific electronic and steric effects of the chlorine atom can lead to distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
98554-01-9 |
|---|---|
分子式 |
C8H7ClN4O |
分子量 |
210.62 g/mol |
IUPAC 名称 |
2-(6-chloro-1,3-benzoxazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7ClN4O/c9-4-1-2-5-6(3-4)14-8(12-5)13-7(10)11/h1-3H,(H4,10,11,12,13) |
InChI 键 |
JKWBBBHWLUOBPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,11-di(furan-2-yl)-10-hexanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446151.png)

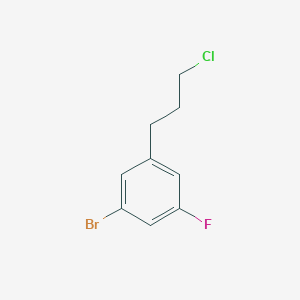
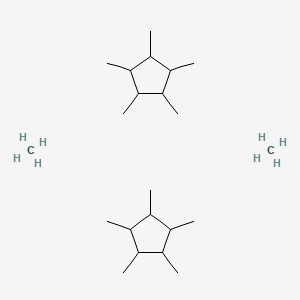
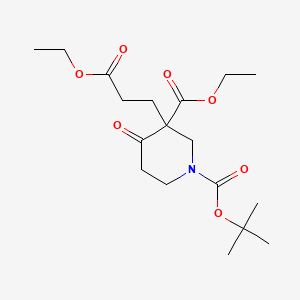
![2,4-bis(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B12446179.png)

![N-[(E)-(4-bromophenyl)methylidene]-4-[(4-methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B12446193.png)
![N-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12446194.png)
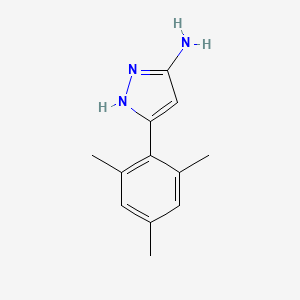
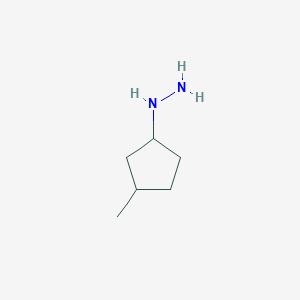
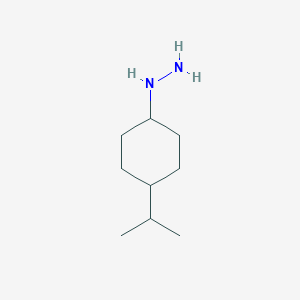
![10-acetyl-11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12446229.png)

